

# A Comparative Analysis of Voricon-azole Levels Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Voriconazole-d3 |           |
| Cat. No.:            | B562635         | Get Quote |

This guide provides a comprehensive comparison of voriconazole pharmacokinetics in various patient populations, intended for researchers, scientists, and drug development professionals. Voriconazole, a broad-spectrum triazole antifungal agent, exhibits significant inter- and intrapatient variability in its plasma concentrations, making therapeutic drug monitoring (TDM) a critical component of its clinical use. This variability is influenced by a multitude of factors including age, genetic polymorphisms of metabolizing enzymes, liver function, and co-administered medications. Understanding these differences is paramount for optimizing dosing strategies to ensure therapeutic efficacy while minimizing the risk of adverse events.

## Data on Voriconazole Levels in Different Patient Populations

The following tables summarize key pharmacokinetic parameters of voriconazole across pediatric, adult, and elderly patient populations, as well as in patients with hepatic and renal impairment. The data highlights the significant differences in drug exposure and clearance among these groups.

Table 1: Voriconazole Trough Concentrations in Different Patient Populations



| Patient Population            | Mean/Median<br>Trough<br>Concentration<br>(mg/L)                                        | Target Trough Concentration Range (mg/L)                    | Key Findings &<br>Citations                                                                                                                                                                                            |
|-------------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pediatric (2 to <12<br>years) | Variable, often<br>requiring higher mg/kg<br>doses to achieve<br>therapeutic levels.    | 1.0 - 5.5                                                   | Children have a higher capacity for voriconazole elimination per kilogram of body weight compared to adults.[1] To achieve exposures comparable to adults receiving 3 mg/kg, children may require doses of 4 mg/kg.[1] |
| Adults                        | Highly variable; only 53.6% of patients are within the target range in some studies.[2] | 1.0 - 5.5                                                   | Significant interpatient variability is observed due to factors like CYP2C19 genotype and drug interactions. [3][4]                                                                                                    |
| Elderly (≥65 years)           | 4.31 ± 3.03                                                                             | 1.0 - 5.5                                                   | Elderly patients have median trough concentrations 80%-90% higher than younger patients, potentially due to decreased drug clearance.[2][5]                                                                            |
| Hepatic Impairment            | Increased levels and risk of toxicity.                                                  | Dose reduction recommended; specific target range may vary. | Voriconazole is primarily metabolized by the liver; its use should be cautious in patients with severe                                                                                                                 |



|                                       |                                                                                                              |           | liver dysfunction.[6][7] For mild to moderate hepatic impairment, the maintenance dose should be halved.[8] [9]                                                                                                                                                                                  |
|---------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Renal Impairment<br>(CrCl <50 mL/min) | Oral voriconazole levels are not significantly affected. IV formulation contains SBECD which may accumulate. | 1.0 - 5.5 | The intravenous formulation is generally not recommended in patients with significant renal impairment due to the potential for accumulation of its solubilizing agent, sulfobutylether-betacyclodextrin (SBECD).  [10][11] However, some evidence suggests short-term IV use may be safe.  [11] |

Table 2: Pharmacokinetic Parameters of Voriconazole in Pediatric vs. Adult Populations



| Parameter                          | Pediatric Patients<br>(2 to <12 years)                                                   | Adult Patients                                                       | Key Differences &<br>Citations                                                              |
|------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Metabolism                         | More rapid<br>metabolism; less<br>pronounced non-linear<br>pharmacokinetics.[12]<br>[13] | Saturable, non-linear<br>metabolism primarily<br>via CYP2C19.[3][12] | Children eliminate voriconazole more rapidly, necessitating higher weight-based doses.[1]   |
| Recommended IV<br>Maintenance Dose | 7-9 mg/kg q12h                                                                           | 4 mg/kg q12h                                                         | Higher doses are required in children to achieve similar exposures to adults.  [12][13][14] |
| Oral Bioavailability               | Reported to be lower (around 45-65%) than in adults.[15]                                 | High (approximately 96%).[15]                                        | Differences in bioavailability contribute to the need for distinct dosing strategies.       |
| Inter-subject<br>Variability       | Larger than in adults.<br>[12][13][16]                                                   | High, but generally less than in the pediatric population.           | The greater variability in children makes TDM particularly important.[16]                   |

## **Experimental Protocols**

The determination of voriconazole plasma concentrations is crucial for TDM. The most common method employed is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

## Methodology for Voriconazole Quantification by HPLC-UV

This protocol provides a general overview of a typical HPLC-UV method for voriconazole quantification in plasma or serum.



#### • Sample Preparation:

- A simple protein precipitation step is commonly used.[17]
- Patient plasma or serum samples, along with calibrators and quality controls, are mixed with a precipitation agent such as acetonitrile or perchloric acid.[17]
- An internal standard (e.g., another azole antifungal or a structurally similar compound) is added to all samples before precipitation to correct for variations in extraction and injection.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The clear supernatant is collected and can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
  - Column: A C18 reverse-phase column is typically used for separation.
  - Mobile Phase: A mixture of an aqueous buffer (e.g., water or a phosphate buffer) and an organic solvent (e.g., acetonitrile).[17] The composition can be isocratic (constant) or a gradient (varied over time).
  - Flow Rate: Typically around 1 mL/min.[17]
  - Detection: UV detection is set at a wavelength where voriconazole has maximum absorbance, which is around 255 nm.[17]
  - Run Time: The chromatographic run time is optimized to be short for high throughput,
     often around 10 minutes.[18]
- Quantification:



- A calibration curve is generated by plotting the peak area ratio of voriconazole to the internal standard against the known concentrations of the calibrators.
- The concentration of voriconazole in patient samples is determined by interpolating their peak area ratios from the calibration curve.[18]
- The assay should be validated for linearity, precision, accuracy, and sensitivity, with a typical limit of quantification around 0.2 mg/L.[17]

### **Visualizations**

The following diagrams illustrate the key relationships and workflows involved in the comparative analysis and therapeutic monitoring of voriconazole.



Click to download full resolution via product page

Caption: Factors influencing voriconazole levels and outcomes.





Click to download full resolution via product page

Caption: A typical workflow for therapeutic drug monitoring of voriconazole.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics and Safety of Intravenous Voriconazole in Children after Single- or Multiple-Dose Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 3. Potential Factors for Inadequate Voriconazole Plasma Concentrations in Intensive Care Unit Patients and Patients with Hematological Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Associated factors with voriconazole plasma concentration: a systematic review and meta-analysis [frontiersin.org]
- 5. Therapeutic drug monitoring and safety of voriconazole in elderly patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voriconazole hepatotoxicity in severe liver dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Risk factors for voriconazole-associated hepatotoxicity in patients with liver dysfunction: a retrospective nested case—control study [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. dovepress.com [dovepress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Voriconazole | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 12. Comparison of Pharmacokinetics and Safety of Voriconazole Intravenous-to-Oral Switch in Immunocompromised Children and Healthy Adults PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. albertahealthservices.ca [albertahealthservices.ca]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Plasma Voriconazole Estimation by HPLC PMC [pmc.ncbi.nlm.nih.gov]



- 18. Measurement of voriconazole in serum and plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Voricon-azole Levels Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562635#comparative-analysis-of-voriconazole-levels-in-different-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com